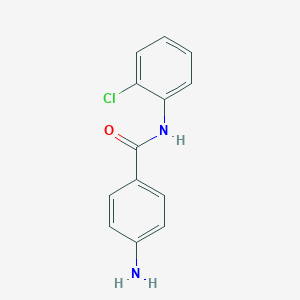

4-amino-N-(2-chlorophenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(2-chlorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSXIPRVNDRUAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401189 |

Source

|

| Record name | 4-amino-N-(2-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888-79-9 |

Source

|

| Record name | 4-Amino-N-(2-chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-(2-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical compound 4-amino-N-(2-chlorophenyl)benzamide. Due to the limited availability of experimental data for this specific molecule, this guide combines theoretical predictions with general experimental methodologies applicable to its characterization.

Chemical Identity and Structure

IUPAC Name: this compound

Chemical Formula: C₁₃H₁₁ClN₂O

Chemical Structure:

The structure consists of a benzamide (B126) core where the amide nitrogen is substituted with a 2-chlorophenyl group, and the benzoyl ring is substituted with an amino group at the para position.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that most of the quantitative data are computed predictions due to the scarcity of published experimental values for this specific isomer.

| Property | Value | Data Type | Source |

| Molecular Weight | 246.69 g/mol | Calculated | - |

| Appearance | White to off-white solid (predicted) | Predicted | General knowledge of similar compounds |

| Melting Point | Not available | Experimental | - |

| Boiling Point | Not available | Experimental | - |

| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents like ethanol (B145695), DMSO, and DMF. | Predicted | General solubility trends for benzanilides |

| pKa | Not available | Experimental | - |

| LogP (XLogP3) | ~3.1 (for isomer N-(4-amino-2-chlorophenyl)benzamide) | Computed | PubChem CID: 679477[1] |

| Hydrogen Bond Donors | 2 (for isomer N-(4-amino-2-chlorophenyl)benzamide) | Computed | PubChem CID: 679477[1] |

| Hydrogen Bond Acceptors | 2 (for isomer N-(4-amino-2-chlorophenyl)benzamide) | Computed | PubChem CID: 679477[1] |

Experimental Protocols

The following sections outline general experimental methodologies that can be employed for the synthesis and characterization of this compound.

Synthesis

A common method for the synthesis of benzanilides is the acylation of an aniline (B41778) with a benzoyl chloride. For this compound, a plausible synthetic route involves the reaction of 4-nitrobenzoyl chloride with 2-chloroaniline (B154045), followed by the reduction of the nitro group to an amino group.

Reaction Scheme:

-

Amide Formation: 4-nitrobenzoyl chloride + 2-chloroaniline → 4-nitro-N-(2-chlorophenyl)benzamide

-

Nitro Group Reduction: 4-nitro-N-(2-chlorophenyl)benzamide → this compound

Detailed Protocol:

-

Step 1: Synthesis of 4-nitro-N-(2-chlorophenyl)benzamide

-

Dissolve 2-chloroaniline in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask.

-

Add a base, such as triethylamine (B128534) or pyridine, to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by Thin Layer Chromatography - TLC).

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-nitro-N-(2-chlorophenyl)benzamide by recrystallization or column chromatography.

-

-

Step 2: Reduction of the Nitro Group

-

Dissolve the purified 4-nitro-N-(2-chlorophenyl)benzamide in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[2] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in ethanol can be employed.[2]

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: The melting point of the purified solid is determined using a melting point apparatus. A sharp melting range indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule, including the aromatic protons and the amine protons.

-

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and the C-Cl stretch.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

Disclaimer: The information provided in this technical guide is intended for research and development purposes only. The physicochemical properties, particularly the quantitative data, are largely based on computational predictions for a closely related isomer and should be confirmed by experimental analysis. All chemical syntheses and characterizations should be performed by qualified professionals in a well-equipped laboratory, following all appropriate safety precautions.

References

Technical Guide: Elucidation and Confirmation of 4-amino-N-(2-chlorophenyl)benzamide Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the synthesis, purification, and structural elucidation of 4-amino-N-(2-chlorophenyl)benzamide. Due to the limited availability of experimental data for this specific compound in public literature, this document outlines a predictive approach based on established chemical principles and spectroscopic data from structurally related isomers. Detailed experimental protocols for synthesis and characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate understanding and replication by researchers in drug discovery and organic synthesis.

Introduction

This compound is a substituted benzamide (B126) derivative. The benzamide scaffold is a prevalent structural motif in a wide array of biologically active compounds and approved pharmaceuticals. The presence of an amino group and a chloro-substituted phenyl ring suggests potential for diverse chemical modifications and biological activities. Accurate structural determination is a critical first step in the exploration of any novel compound's therapeutic potential. This guide presents a systematic approach to synthesize and definitively confirm the structure of this compound.

Proposed Synthesis

A common and effective method for the synthesis of aminobenzamides involves the amidation of a nitro-substituted benzoyl chloride followed by the reduction of the nitro group.[1] This two-step process is generally high-yielding and utilizes readily available starting materials.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(2-chlorophenyl)-4-nitrobenzamide

-

In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Add a non-nucleophilic base, such as triethylamine (B128534) (1.2 eq) or pyridine (B92270) (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in the same solvent to the cooled mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-chlorophenyl)-4-nitrobenzamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified N-(2-chlorophenyl)-4-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a reducing agent. A common method is the use of tin(II) chloride (SnCl₂) (3-5 eq) in the presence of concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[2]

-

If using SnCl₂/HCl, heat the reaction mixture at reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

For the SnCl₂/HCl method, cool the reaction and neutralize with a saturated solution of NaHCO₃ or NaOH until the solution is basic.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to obtain this compound.

Structural Elucidation and Confirmation

The definitive structure of the synthesized compound will be confirmed using a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion will be observed as the [M+H]⁺ peak.

Predicted Data:

| Parameter | Predicted Value |

| Molecular Formula | C₁₃H₁₁ClN₂O |

| Molecular Weight | 246.69 g/mol |

| Exact Mass | 246.0560 |

| Expected [M+H]⁺ | 247.0638 |

Table 1: Predicted Mass Spectrometry Data for this compound.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3200 | N-H Stretch | Primary Amine (-NH₂) and Amide (N-H) |

| 3080-3010 | C-H Stretch | Aromatic C-H |

| 1680-1640 | C=O Stretch | Amide I band |

| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1200 | C-N Stretch | Aromatic Amine and Amide |

| 800-700 | C-Cl Stretch | Aryl Chloride |

Table 2: Predicted Infrared Spectroscopy Data for this compound.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Amide N-H |

| ~8.2-8.0 | d | 1H | Aromatic H (ortho to -Cl) |

| ~7.8-7.6 | d | 2H | Aromatic H (ortho to -C=O) |

| ~7.4-7.2 | m | 2H | Aromatic H (chloro-phenyl ring) |

| ~6.7-6.5 | d | 2H | Aromatic H (ortho to -NH₂) |

| ~5.7 | s (br) | 2H | Amine -NH₂ |

Table 3: Predicted ¹H NMR Data for this compound.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | Amide C=O |

| ~152 | Aromatic C-NH₂ |

| ~138 | Aromatic C-Cl |

| ~135 | Aromatic C-NH |

| ~130-120 | Aromatic C-H |

| ~113 | Aromatic C (ortho to -NH₂) |

Table 4: Predicted ¹³C NMR Data for this compound.[5]

Conclusion

This technical guide provides a robust framework for the synthesis and unequivocal structural confirmation of this compound. By following the detailed experimental protocols and comparing the obtained spectroscopic data with the predicted values, researchers can confidently establish the identity and purity of the target compound. This foundational work is essential for enabling further investigation into the physicochemical properties and potential biological applications of this and related novel chemical entities.

References

Uncharted Territory: Exploring the Therapeutic Potential of 4-amino-N-(2-chlorophenyl)benzamide

A Technical Guide on Putative Therapeutic Targets and Research Directions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for the specific compound 4-amino-N-(2-chlorophenyl)benzamide have revealed a significant lack of published biological data and identified therapeutic targets. Consequently, this document serves as a predictive guide, postulating potential therapeutic avenues based on the activities of structurally analogous benzamide (B126) derivatives. The information presented herein is intended to stimulate and direct future research into this novel chemical entity.

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities. These activities span from anticancer and antiviral to anticonvulsant and anti-inflammatory effects. The specific molecule, this compound, remains a largely unexplored entity within this pharmacologically privileged class. This guide aims to bridge this knowledge gap by extrapolating potential therapeutic targets and mechanisms of action from closely related compounds, thereby providing a foundational roadmap for researchers.

Predicted Therapeutic Arenas and Potential Molecular Targets

Based on the biological activities of structurally similar benzamide compounds, we can hypothesize several potential therapeutic applications and molecular targets for this compound.

Oncology

The most prominent therapeutic area for benzamide derivatives is oncology. Numerous analogues have demonstrated potent antitumor activities through various mechanisms.

Potential Targets:

-

DNA Integrity and Repair: A structurally related compound, 4-amino-N-(2'-aminophenyl)-benzamide, has been noted for its DNA-DNA crosslinking activity, showing preferential efficacy in slowly proliferating tumors such as osteosarcoma, mammary carcinoma, and colorectal adenocarcinoma.[1] This suggests that this compound could potentially function as a DNA-damaging agent, making enzymes and pathways involved in DNA repair, such as the PARP family or components of the Fanconi anemia pathway, attractive therapeutic targets for investigation.

-

Histone Deacetylases (HDACs): The compound N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide is a potent inhibitor of HDAC3, a class I HDAC isoform.[2][3] HDAC inhibitors are a well-established class of anticancer agents that induce cell cycle arrest, differentiation, and apoptosis. The benzamide core of this compound could potentially interact with the zinc-containing active site of HDACs.

-

Receptor Tyrosine Kinases (RTKs): Various benzamide derivatives have been shown to inhibit RTKs such as VEGFR.[4][5] These kinases are crucial for tumor angiogenesis and proliferation. The potential for this compound to act as a kinase inhibitor should be explored.

Hypothesized Signaling Pathway in Oncology:

Caption: Putative anticancer mechanisms of this compound.

Virology

Certain benzamide analogues have demonstrated potent antiviral properties, particularly against human adenovirus (HAdV).

Potential Targets:

-

Viral DNA Replication Machinery: Analogues such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have been suggested to target the HAdV DNA replication process.[6] This indicates that this compound could potentially inhibit viral DNA polymerases or other essential replication proteins.

Neurology

The benzamide scaffold is also present in compounds with anticonvulsant activity.

Potential Targets:

-

Ion Channels: The anticonvulsant effects of compounds like 4-amino-(2-methyl-4-aminophenyl)benzamide are often mediated through the modulation of voltage-gated sodium or calcium channels.[7] These channels are critical for regulating neuronal excitability.

Proposed Experimental Workflow for Target Identification and Validation

Given the nascent stage of research for this compound, a systematic approach to target identification and validation is crucial.

Caption: A proposed workflow for investigating this compound.

Summary of Quantitative Data from Structurally Related Compounds

Due to the absence of direct data for this compound, the following table summarizes key quantitative metrics from analogous compounds to provide a reference for expected potency ranges.

| Compound Name | Target/Assay | IC50/ED50 | Reference |

| N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | 95.48 nM | [2] |

| N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 cell proliferation | 1.30 µM | [2] |

| Compound 15 (a N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue) | Human Adenovirus (HAdV) | 0.27 µM | [6] |

| 4-amino-(2-methyl-4-aminophenyl)benzamide (4A-2M4A-PB) | Maximal Electroshock Seizure (mice, i.p.) | 63 µmol/kg (15.4 mg/kg) | [7] |

| 4-amino-(2-methyl-4-aminophenyl)benzamide (4A-2M4A-PB) | Maximal Electroshock Seizure (rats, p.o.) | 41 µmol/kg (9.9 mg/kg) | [7] |

Detailed Methodologies for Key Experiments on Analogous Compounds

The following are generalized protocols based on the methodologies used to characterize the activities of related benzamide compounds. These can serve as a starting point for designing experiments for this compound.

In Vitro HDAC Inhibition Assay (Fluorometric)

-

Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by a recombinant HDAC enzyme.

-

Materials: Recombinant human HDAC3/NCOR1 complex, Fluor de Lys®-SIRT2 substrate (Boc-Lys(acetyl)-AMC), Fluor de Lys® Developer, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), test compound, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well black microplate, add the HDAC3 enzyme, followed by the test compound or control.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence intensity (Ex = 360 nm, Em = 460 nm).

-

Calculate the percent inhibition and determine the IC50 value by non-linear regression analysis.

-

Cell Proliferation Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the cell number.

-

Materials: Human cancer cell line (e.g., HepG2), complete culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Antiviral Plaque Reduction Assay

-

Principle: This assay quantifies the ability of a compound to inhibit the cytopathic effect (plaque formation) of a virus in a cell monolayer.

-

Materials: Host cell line susceptible to the virus (e.g., A549 cells for HAdV), virus stock, culture medium, this compound, and an overlay medium (e.g., containing low-melting-point agarose).

-

Procedure:

-

Grow a confluent monolayer of host cells in 6-well plates.

-

Infect the cell monolayers with a known titer of the virus for 1-2 hours.

-

Remove the viral inoculum and wash the cells.

-

Overlay the cells with a medium containing various concentrations of the test compound and agarose.

-

Incubate the plates for several days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the percentage of plaque reduction compared to untreated, infected controls and determine the IC50 value.

-

Conclusion and Future Directions

While this compound is currently an understudied compound, the rich pharmacology of the benzamide scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The predicted targets in oncology, virology, and neurology offer fertile ground for initial screening and hypothesis-driven research. The experimental workflows and methodologies outlined in this guide provide a comprehensive framework for elucidating the biological activity and mechanism of action of this promising molecule. Future research should focus on a systematic evaluation of its efficacy and safety, with the ultimate goal of translating these preclinical findings into novel therapeutic strategies.

References

- 1. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Benzamide: Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the foundational synthesis and discovery of 4-amino-N-(2-chlorophenyl)benzamide, a member of the versatile benzamide (B126) class of compounds. While a singular, seminal publication marking its "early discovery" remains elusive in readily available literature, its synthesis logically follows a well-established and documented chemical pathway. This compound likely emerged from broader synthetic explorations of benzamides, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. This guide will detail the probable synthetic route, provide representative experimental protocols based on analogous reactions, and present relevant physicochemical data.

Introduction

Benzamides are a cornerstone in drug discovery and development, with derivatives exhibiting a wide spectrum of pharmacological activities, including antiemetic, antipsychotic, and anti-cancer properties. The molecule this compound incorporates key structural features: a benzamide core, a reactive primary amino group, and a halogenated phenyl ring, all of which can influence its chemical properties and biological interactions. The absence of a dedicated "discovery" paper suggests it may have been first synthesized as an intermediate for more complex molecules or as part of a chemical library for screening purposes. This guide reconstructs the most probable and efficient synthetic pathway to this compound based on established organic chemistry principles.

Synthetic Pathway

The most logical and commonly employed route for the synthesis of this compound involves a two-step process. This pathway begins with the formation of an amide bond between 4-nitrobenzoyl chloride and 2-chloroaniline (B154045), followed by the reduction of the nitro group to a primary amine.

Logical Synthesis Workflow

The following diagram illustrates the logical progression from starting materials to the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps. These are representative procedures based on well-established reactions for the synthesis of similar benzamide derivatives.

Synthesis of 4-nitro-N-(2-chlorophenyl)benzamide (Intermediate)

This step involves the acylation of 2-chloroaniline with 4-nitrobenzoyl chloride.

Materials:

-

2-chloroaniline

-

4-nitrobenzoyl chloride

-

Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent

-

Triethylamine (B128534) (TEA) or another suitable base

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane in a separate flask.

-

Add the 4-nitrobenzoyl chloride solution dropwise to the cooled 2-chloroaniline solution over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield pure 4-nitro-N-(2-chlorophenyl)benzamide.

Synthesis of this compound (Final Product)

This final step involves the reduction of the nitro group of the intermediate to a primary amine. Two common methods are provided.

Materials:

-

4-nitro-N-(2-chlorophenyl)benzamide

-

Palladium on carbon (10% Pd/C)

-

Ethanol or methanol (B129727)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve 4-nitro-N-(2-chlorophenyl)benzamide (1.0 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization if necessary.

Materials:

-

4-nitro-N-(2-chlorophenyl)benzamide

-

Iron powder (Fe)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Ethanol/Water solvent mixture

-

Dichloromethane or ethyl acetate (B1210297) for extraction

Procedure:

-

In a round-bottom flask, suspend 4-nitro-N-(2-chlorophenyl)benzamide (1.0 equivalent) and ammonium chloride (2-3 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Heat the mixture to reflux and then add iron powder (3-5 equivalents) portion-wise.

-

Maintain the reaction at reflux with vigorous stirring for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter it through Celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the aqueous residue with dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

| Parameter | 4-nitro-N-(2-chlorophenyl)benzamide | This compound |

| Molecular Formula | C₁₃H₉ClN₂O₃ | C₁₃H₁₁ClN₂O |

| Molecular Weight | 276.68 g/mol | 246.69 g/mol |

| Appearance | Pale yellow to white solid | Off-white to light brown solid |

| Melting Point | Not reported (expected >150 °C) | Not reported |

| Theoretical Yield | High | High (>90% for reduction) |

| Solubility | Soluble in DCM, Ethyl Acetate | Soluble in Methanol, Ethyl Acetate |

Conclusion

This compound is a valuable chemical entity that can be reliably synthesized through a straightforward two-step process involving amide bond formation and subsequent nitro group reduction. While its "early discovery" may not be marked by a specific publication, the synthetic logic is well-established within the field of organic chemistry. The detailed protocols provided in this guide offer a practical framework for the preparation of this and similar benzamide derivatives, which continue to be important scaffolds in the pursuit of new therapeutic agents. Further research into the biological activity of this specific compound could reveal novel applications and expand its utility in drug development.

In Silico Docking of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide to a Hypothetical Study Targeting HDAC3

Introduction

Data Presentation: Hypothetical Docking Results

The following table summarizes the kind of quantitative data that would be generated from a molecular docking study of 4-amino-N-(2-chlorophenyl)benzamide against the active site of HDAC3.

| Parameter | Value | Units | Description |

| Binding Affinity | -8.5 | kcal/mol | The estimated free energy of binding. A more negative value indicates a stronger predicted interaction. |

| Docking Score | -8.5 | - | A scoring function's value to rank docked poses; lower values are generally better. |

| Hydrogen Bonds | 3 | Count | Number of hydrogen bonds formed between the ligand and the protein. |

| Interacting Residues | HIS142, HIS143, TYR207 | - | Key amino acid residues in the HDAC3 active site predicted to interact with the ligand. |

| Inhibition Constant (Ki) | 0.5 | µM | The predicted inhibition constant, indicating the concentration required to inhibit 50% of enzyme activity. |

Experimental Protocols

This section details the standard methodologies for a comprehensive in silico molecular docking study.

Protein Preparation

The initial step involves obtaining and preparing the three-dimensional structure of the target protein, HDAC3.

-

Structure Retrieval: The crystal structure of human HDAC3 is downloaded from the Protein Data Bank (PDB). A structure complexed with a known inhibitor is often preferred as it helps in identifying the active site.

-

Protein Cleaning: The downloaded PDB file is cleaned by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the docking study.

-

Addition of Hydrogen Atoms: Hydrogen atoms, which are typically absent in crystal structures, are added to the protein. This is crucial for correct ionization and tautomeric states of amino acid residues.

-

Charge Assignment: Appropriate charges are assigned to the protein atoms.

-

Energy Minimization: The energy of the protein structure is minimized to relieve any steric clashes and to obtain a more stable conformation.

Ligand Preparation

The small molecule, this compound, is prepared for docking.

-

2D Structure Creation: The 2D structure of this compound is drawn using a chemical drawing software.

-

3D Structure Generation: The 2D structure is converted into a 3D conformation.

-

Energy Minimization: The energy of the 3D ligand structure is minimized to find its most stable conformation. The MMFF94 force field is commonly used for this purpose.[4]

-

Torsion Angles and Rotatable Bonds: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

Molecular docking is performed to predict the binding mode and affinity of the ligand to the protein.

-

Grid Box Generation: A grid box is defined around the active site of HDAC3. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature information. The grid box defines the search space for the docking algorithm.

-

Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the docking simulation. The algorithm systematically explores different conformations and orientations of the ligand within the defined grid box.

-

Scoring Function: Each generated pose is evaluated using a scoring function, which estimates the binding affinity. The poses with the best scores are selected for further analysis.

Analysis of Results

The final step involves a detailed analysis of the docking results.

-

Binding Pose Analysis: The top-ranked binding poses are visualized to understand the interactions between this compound and HDAC3. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Interaction Fingerprinting: The key amino acid residues of HDAC3 that interact with the ligand are identified.

-

Comparison with Known Inhibitors: If available, the binding mode of the docked ligand is compared with that of known inhibitors of HDAC3 to validate the results.

Mandatory Visualization

In Silico Docking Workflow

Caption: A generalized workflow for in silico molecular docking studies.

Hypothetical HDAC3 Signaling Pathway

References

In-depth Technical Guide: The Putative Mechanism of Action of 4-amino-N-(2-chlorophenyl)benzamide in Cancer Cells

Disclaimer: As of the date of this document, there is limited publicly available scientific literature detailing the specific mechanism of action of 4-amino-N-(2-chlorophenyl)benzamide in cancer cells. The information presented herein is based on the known activities of structurally similar benzamide (B126) derivatives and serves as a scientifically guided hypothesis for research and development purposes.

Executive Summary

Benzamide derivatives are a well-established class of compounds in medicinal chemistry, with several demonstrating significant anticancer properties. While direct experimental data for this compound is scarce, analysis of analogous compounds suggests a putative mechanism of action centered around the inhibition of key cellular processes involved in cancer cell proliferation and survival. These potential mechanisms include the inhibition of tubulin polymerization, interference with DNA repair pathways via enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), and the modulation of histone deacetylases (HDACs).[1][2] This technical guide will explore these potential mechanisms, providing a framework for future investigation into the anticancer potential of this compound.

Putative Mechanisms of Action

The anticancer activity of benzamide derivatives often stems from their ability to interact with critical proteins involved in cell division and DNA integrity.

1.1. Inhibition of Tubulin Polymerization

A primary mechanism for several anticancer benzamides is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are fundamental components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. By interfering with tubulin polymerization, these compounds can lead to a G2/M phase cell cycle arrest, ultimately triggering apoptosis (programmed cell death).[1]

1.2. PARP-1 Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway.[1][3] Inhibition of PARP-1 in cancer cells, particularly those with existing DNA repair defects (e.g., BRCA1/2 mutations), can lead to the accumulation of DNA double-strand breaks and subsequent cell death.[1][3] Several novel benzamide derivatives have been identified as potent PARP-1 inhibitors, inducing apoptosis and mitotic blockade.[4][1]

1.3. Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] By removing acetyl groups from histones, HDACs promote a condensed chromatin structure, leading to transcriptional repression of genes, including tumor suppressor genes.[2] Structurally similar compounds to this compound, such as N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, have been shown to be potent inhibitors of Class I HDACs (HDAC1, HDAC2, and HDAC3).[2][5] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.[2][5]

Potential Signaling Pathways

Based on the putative mechanisms of action, the following signaling pathways are likely to be modulated by this compound.

2.1. Proposed Signaling Pathway for Tubulin Polymerization Inhibition

Caption: Proposed pathway of tubulin inhibition.

2.2. Proposed Signaling Pathway for PARP-1 Inhibition

Caption: Proposed pathway of PARP-1 inhibition.

2.3. Proposed Signaling Pathway for HDAC Inhibition

Caption: Proposed pathway of HDAC inhibition.

Quantitative Data from Structurally Similar Compounds

The following tables summarize quantitative data from studies on benzamide derivatives with similar structural motifs to this compound.

Table 1: Antiproliferative Activity of Benzamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-benzyl-3-(1-cyanoethyl)benzamide | MCF-7, HeLa, A549 | Varies | [6] |

| Compound 13f (a PARP-1 inhibitor) | HCT116 | 0.30 | [1][3] |

| Compound 13f (a PARP-1 inhibitor) | DLD-1 | 2.83 | [1][3] |

| NA¹ | A2780 | 2.66 | [5] |

| NA¹ | HepG2 | 1.73 | [5] |

| FNA² | HepG2 | 1.30 | [7][8][9][10] |

| FNA² | U937 | 0.55 | [7] |

| FNA² | H460 | 4.73 | [7] |

| FNA² | FTC-133 | 9.09 | [7] |

| FNA² | HELA | 1.41 | [7] |

| FNA² | K562 | 1.31 | [7] |

¹ N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide ² N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide

Table 2: Enzyme Inhibitory Activity of Benzamide Derivatives

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 13f | PARP-1 | 0.25 | [1][3] |

| NA¹ | HDAC1 | 95.2 | [5] |

| NA¹ | HDAC2 | 260.7 | [5] |

| NA¹ | HDAC3 | 255.7 | [5] |

| FNA² | HDAC3 | 95.48 | [7][8][9][10] |

¹ N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide ² N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for elucidating the mechanism of action of this compound.

4.1. Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates and allowed to adhere overnight.[6]

-

Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).[6]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

4.2. Cell Cycle Analysis

This method determines the effect of a compound on the cell cycle progression of cancer cells.

-

Cell Treatment: Cancer cells (e.g., HepG2) are treated with various concentrations of the test compound for a specific time (e.g., 6 hours).[5]

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.[7][9]

4.3. Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cancer cells are treated with different concentrations of the test compound.[5]

-

Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

4.4. Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Total protein is extracted from treated and untreated cancer cells.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, cleaved caspase-9, cdc2, phosphorylated cdc2) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

4.5. Experimental Workflow for Mechanism of Action Studies

Caption: Workflow for mechanism of action studies.

Conclusion and Future Directions

While the precise mechanism of action of this compound in cancer cells remains to be experimentally validated, the evidence from structurally related benzamide derivatives provides a strong foundation for future research. The putative mechanisms of tubulin polymerization inhibition, PARP-1 inhibition, and HDAC inhibition offer promising avenues for investigation. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the anticancer properties of this compound. Further studies, including in vivo xenograft models, are warranted to fully assess its therapeutic potential.[7][8][9][10]

References

- 1. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patrinum.ch [patrinum.ch]

- 9. frontiersin.org [frontiersin.org]

- 10. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the compound 4-amino-N-(2-chlorophenyl)benzamide. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a detailed, predicted spectral analysis based on established principles of spectroscopy and data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development, offering insights into the structural characterization of this and similar N-arylbenzamide scaffolds.

Predicted Spectral Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from a combination of computational models and empirical data from related structures, providing a reliable foundation for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.80 | s | 1H | -NH- (Amide) |

| ~8.45 | d | 1H | Ar-H (ortho to -Cl) |

| ~7.85 | d | 2H | Ar-H (ortho to -C=O) |

| ~7.40 | t | 1H | Ar-H (para to -Cl) |

| ~7.25 | t | 1H | Ar-H (meta to -Cl) |

| ~6.65 | d | 2H | Ar-H (meta to -C=O) |

| ~5.80 | s (br) | 2H | -NH₂ (Amino) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | C=O (Amide) |

| ~152.0 | C-NH₂ |

| ~136.0 | C (quaternary, attached to NH) |

| ~131.0 | C-Cl |

| ~130.0 | Ar-CH (ortho to -C=O) |

| ~129.5 | Ar-CH (para to -Cl) |

| ~128.0 | Ar-CH (meta to -Cl) |

| ~127.5 | C (quaternary, attached to C=O) |

| ~125.0 | Ar-CH (ortho to -Cl) |

| ~113.0 | Ar-CH (meta to -C=O) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3300 - 3250 | Medium, Broad | N-H stretch (secondary amide) |

| 1640 - 1620 | Strong | C=O stretch (Amide I) |

| 1620 - 1580 | Medium | N-H bend (primary amine) |

| 1550 - 1510 | Medium | N-H bend (Amide II) |

| 1300 - 1200 | Medium | C-N stretch (amide/amine) |

| 1100 - 1000 | Strong | C-Cl stretch |

| 850 - 800 | Strong | C-H out-of-plane bend (para-disubstituted) |

| 750 - 700 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 246/248 | 100/33 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 120 | High | [C₇H₆NO]⁺ (Benzoyl cation) |

| 126/128 | Medium | [C₆H₅ClN]⁺ (Chlorinated aniline (B41778) fragment) |

| 92 | Medium | [C₆H₆N]⁺ (Aniline fragment from benzoyl cation) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed, generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

-

-

Instrument Parameters (¹H NMR) :

-

Spectrometer : 500 MHz

-

Solvent : DMSO-d₆

-

Temperature : 298 K

-

Pulse Sequence : zg30

-

Number of Scans : 16

-

Relaxation Delay : 1.0 s

-

Acquisition Time : 3-4 s

-

Spectral Width : 16 ppm

-

-

Instrument Parameters (¹³C NMR) :

-

Spectrometer : 125 MHz

-

Solvent : DMSO-d₆

-

Temperature : 298 K

-

Pulse Sequence : zgpg30 (proton decoupled)

-

Number of Scans : 1024 or more, depending on sample concentration

-

Relaxation Delay : 2.0 s

-

Acquisition Time : 1-2 s

-

Spectral Width : 240 ppm

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (FT-IR) :

-

Technique : ATR

-

Spectral Range : 4000 - 400 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 16-32

-

Background : A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for infusion.

-

-

Instrument Parameters (Electrospray Ionization - ESI) :

-

Ionization Mode : Positive ESI

-

Infusion Flow Rate : 5-10 µL/min

-

Capillary Voltage : 3-4 kV

-

Drying Gas (N₂) Flow : 5-10 L/min

-

Drying Gas Temperature : 300-350 °C

-

Mass Range : m/z 50 - 500

-

Fragmentation (MS/MS) : For fragmentation studies, the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Visualizations

The following diagrams illustrate key workflows and potential biological interactions related to the analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Caption: Plausible signaling pathway inhibition by N-arylbenzamides.

Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-(2-chlorophenyl)benzamide is a substituted benzamide (B126) derivative. The solubility of such compounds is a critical physicochemical parameter in the fields of pharmaceutical sciences and drug discovery. It profoundly influences a compound's bioavailability, formulation development, and ultimately, its therapeutic efficacy. Understanding the solubility profile in various aqueous and organic solvents is a fundamental step in the preclinical development of any potential drug candidate.

This technical guide outlines the predicted solubility of this compound and provides detailed, industry-standard methodologies for its experimental determination.

Predicted Solubility Profile

The molecular structure of this compound, featuring an aromatic amine, an amide linkage, a chlorinated phenyl ring, and a benzamide core, suggests a predominantly hydrophobic character with some capacity for hydrogen bonding. Based on the general solubility trends of benzamide derivatives, the following qualitative solubility profile is predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The presence of two aromatic rings and a chlorine atom imparts significant hydrophobicity, which is expected to dominate over the polar contributions of the amino and amide groups. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The amide and amino groups can form hydrogen bonds with the hydroxyl group of the solvent, but the overall hydrophobicity will limit extensive dissolution. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors for the amide and amino protons and effectively solvate the aromatic rings, leading to good solubility. |

| Nonpolar | Toluene, Hexane | Very Poorly Soluble | While the aromatic rings have some affinity for nonpolar solvents, the polar amide and amino groups will significantly hinder solubility in these environments. |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative data, experimental determination of solubility is essential. The following section details the "gold standard" shake-flask method for determining thermodynamic (equilibrium) solubility and a common high-throughput method for assessing kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point in a given solvent.[1][2][3]

Objective: To determine the maximum concentration of this compound that can dissolve in a solvent at equilibrium at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-determined volume of the test solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[3][4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles. Adsorption of the compound to the filter should be evaluated and minimized.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method.[5][6][7]

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of the dissolved compound in the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment of the solubility of a compound when rapidly precipitated from a high-concentration organic stock solution into an aqueous buffer.[8][9][10][11] This is often more relevant for in-vitro biological assays.

Objective: To determine the concentration at which this compound starts to precipitate when added from a DMSO stock solution to an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates (UV-transparent for UV detection)

-

Microplate reader (with nephelometry or UV-Vis capabilities)

-

Multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Sample Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Prepare serial dilutions if a range of concentrations is to be tested.

-

Precipitation Induction: Rapidly add the aqueous buffer to the wells containing the DMSO stock solution and mix thoroughly.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Precipitate Detection: Determine the concentration at which precipitation occurs using one of the following methods:

-

Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.[11]

-

UV-Vis Spectroscopy: After centrifugation of the plate to pellet the precipitate, measure the absorbance of the supernatant at the λmax of the compound. The concentration can be determined from a standard curve. Alternatively, the solution can be filtered before measurement.[11]

-

Visualizations

Predicted Solubility Profile

Caption: Predicted solubility based on solvent polarity.

Experimental Workflow for Thermodynamic Solubility

Caption: Shake-flask method workflow.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. tandfonline.com [tandfonline.com]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. pharmaguru.co [pharmaguru.co]

- 6. pubs.acs.org [pubs.acs.org]

- 7. improvedpharma.com [improvedpharma.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Known Biological Targets of Substituted Benzamide Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzamides are a versatile class of pharmacologically active compounds with a broad spectrum of therapeutic applications. Their chemical scaffold serves as a privileged structure, allowing for interactions with a diverse range of biological targets. This technical guide provides a comprehensive overview of the known biological targets of substituted benzamide (B126) compounds, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Core Biological Targets and Quantitative Data

Substituted benzamides have been shown to interact with several key protein families, including G-protein coupled receptors (GPCRs), ligand-gated ion channels, and enzymes. The following sections detail the primary targets and summarize the available quantitative data for representative compounds.

Dopamine (B1211576) Receptors

A primary and well-established target of many substituted benzamides is the dopamine receptor family, particularly the D2-like receptors (D2, D3, and D4). These compounds often act as antagonists and are utilized as antipsychotic agents.[1][2][3][4][5][6] The affinity of various substituted benzamides for dopamine receptors is typically determined through radioligand binding assays.

| Compound | Receptor | Kᵢ (nM) | Reference |

| Amisulpride | D2 | 2.8 | [7] |

| Amisulpride | D3 | 3.2 | [7] |

| Sulpiride | D2 | 1.7 | [1] |

| Raclopride | D2 | 1.8 | [8] |

| Eticlopride | D2 | 0.07 | [5] |

| Remoxipride | D2 | 2.4 | [5] |

| YM-43611 | D2 | 230 | [9] |

| YM-43611 | D3 | 21 | [9] |

| YM-43611 | D4 | 2.1 | [9] |

| Compound 15 | D3 | 2 | [10] |

Serotonin (B10506) Receptors

Substituted benzamides also exhibit significant activity at serotonin (5-HT) receptors, most notably the 5-HT3 and 5-HT4 receptors. Their interaction with 5-HT3 receptors, which are ligand-gated ion channels, has led to the development of potent antiemetic drugs.[11][12][13] Activity at 5-HT4 receptors, which are Gs-coupled GPCRs, has been explored for prokinetic effects in the gastrointestinal tract.[14][15]

| Compound | Receptor | Kᵢ (nM) | Reference |

| Metoclopramide | 5-HT3 | 25 | [11] |

| (S)-28 | 5-HT3 | 0.19 | [11] |

| Zatosetron | 5-HT3 | - | [13] |

| Compound 24 | 5-HT3 | 0.055 | [12] |

| Cisapride | 5-HT4 | - | [14] |

| Y-36912 | 5-HT4 | - | [15] |

Histamine (B1213489) Receptors

A number of substituted benzamide derivatives have been identified as potent antagonists of the histamine H3 receptor.[16][17] The H3 receptor is a Gi/o-coupled autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonism at this receptor is being investigated for the treatment of cognitive disorders and other central nervous system conditions.[18]

| Compound | Receptor | Kᵢ (nM) | Reference |

| FUB 335 | H3 | - | [19] |

| FUB 373 | H3 | - | [19] |

| FUB 407 | H3 | - | [19] |

| Pitolisant | H3 | 6.09 | [20] |

| Compound 3d | H3 | 2.91 | [20] |

| Compound 3h | H3 | 5.51 | [20] |

| Benzophenone Derivative 6 | H3 | 8 | [21] |

σ-Receptors

Substituted benzamides have also been shown to bind to σ-receptors, with some compounds displaying high affinity and selectivity for either the σ1 or σ2 subtype.[10][22][23][24][25] The σ1 receptor is a unique ligand-operated molecular chaperone involved in various cellular signaling pathways.[1][2][26][27][28]

| Compound | Receptor | Kᵢ (nM) | Reference |

| Compound 7i | σ1 | 1.2 | [24] |

| Compound 7w | σ1 | 3.6 | [24] |

| Compound 7y | σ1 | 2.9 | [24] |

| Fluorinated halobenzamide | σ1 | 0.38-0.98 | [23] |

| Fluorinated halobenzamide | σ2 | 3.77-22.8 | [23] |

| Compound 15 | σ2 | High Affinity | [10] |

Acetylcholinesterase

Several studies have reported the development of substituted benzamide derivatives as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[29][30][31][32] This inhibitory activity is of significant interest for the symptomatic treatment of Alzheimer's disease.

| Compound | Enzyme | IC₅₀ (nM) | Reference |

| Compound B4 | AChE | 15.42 | [29] |

| Compound N4 | AChE | 12.14 | [29] |

| Compound C4 | AChE | 10.67 | [29] |

| Compound 7a | AChE | 2490 | [30][32] |

| 2-hydroxy-N-phenylbenzamides | AChE | 33,100-85,800 | [30] |

| Compound 21 | AChE | 0.56 | [31] |

Ion Channels

More recently, substituted benzamides have been identified as potent blockers of the voltage-gated potassium channel Kv1.3.[33][34] This ion channel plays a crucial role in the activation of T-lymphocytes, making it an attractive target for the development of novel immunomodulatory and anti-inflammatory therapies.[4][35][36]

| Compound | Channel | IC₅₀ (nM) | Reference |

| PAC (8) | Kv1.3 | 270 | [35] |

| trans-N-propylcarbamoyloxy-PAC (9) | Kv1.3 | 50 | [35] |

| Amide 7i | Kv1.3 | 160 | [34] |

| trans-18 | Kv1.3 | 122 | [33][36] |

| trans-16 | Kv1.3 | 166 | [33][36] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of substituted benzamide targets.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is a standard method for determining the binding affinity of a test compound for the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone or [¹²⁵I]-IABN.

-

Unlabeled competitor: Haloperidol (B65202) (for non-specific binding).

-

Test substituted benzamide compounds.

-

Homogenization buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold homogenization buffer. Centrifuge the homogenate at 4°C, and resuspend the pellet in fresh homogenization buffer. Determine the protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 50-100 µg of protein).

-

Radioligand at a concentration near its Kd.

-

Varying concentrations of the test substituted benzamide compound or buffer (for total binding) or a high concentration of haloperidol (for non-specific binding).

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[37]

Ellman's Method for Acetylcholinesterase Inhibition Assay

This colorimetric assay is widely used to screen for and characterize acetylcholinesterase inhibitors.[15][38][39][40][41]

Materials:

-

Acetylcholinesterase (AChE) from electric eel or other sources.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Test substituted benzamide compounds.

-

Phosphate buffer (0.1 M, pH 8.0).

-

96-well microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of ATCI and DTNB in buffer.

-

Prepare a working solution of AChE in buffer.

-

Prepare serial dilutions of the test substituted benzamide compounds.

-

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer.

-

DTNB solution.

-

Test compound solution or buffer (for control).

-

AChE solution.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the ATCI solution to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Channel Blockers

This electrophysiological technique allows for the direct measurement of ion channel activity and the characterization of channel blockers.

Materials:

-

HEK293 cells stably expressing the human Kv1.3 channel.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for patch pipettes.

-

Intracellular (pipette) solution (e.g., containing KCl, MgCl₂, HEPES, EGTA).

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Test substituted benzamide compounds.

Procedure:

-

Cell Preparation: Plate the HEK293-Kv1.3 cells on coverslips for recording.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be in the range of 2-5 MΩ when filled with the intracellular solution.

-

Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps to elicit Kv1.3 currents.

-

Compound Application: Perfuse the bath with the extracellular solution containing known concentrations of the test substituted benzamide compound.

-

Data Acquisition and Analysis: Record the Kv1.3 currents before and after the application of the test compound. Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by substituted benzamides and a general workflow for their experimental evaluation.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Serotonin 5-HT4 Receptor Signaling Pathway.

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: Sigma-1 Receptor Signaling Pathway.

Caption: General Experimental Workflow for Target Validation.

Conclusion

Substituted benzamides represent a clinically and pharmacologically significant class of compounds with a remarkable ability to interact with a wide array of biological targets. This guide has provided an in-depth overview of their primary molecular targets, including dopamine, serotonin, and histamine receptors, as well as acetylcholinesterase and voltage-gated ion channels. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented herein offer a valuable resource for researchers in the field. A thorough understanding of these interactions is crucial for the rational design of novel substituted benzamide derivatives with improved potency, selectivity, and therapeutic efficacy. Future research will undoubtedly uncover additional targets and further elucidate the complex pharmacology of this versatile chemical scaffold.

References

- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]